N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing three nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to the activation of caspases, which are enzymes involved in the process of programmed cell death (apoptosis). The compound can also inhibit certain enzymes and receptors, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar structural features but contains a trifluoromethyl group instead of a methyl group.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has an ethyl group instead of a methyl group and shows similar biological activities.
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the thiadiazole ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
13053-84-4 |
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Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9N3OS/c1-7-12-13-10(15-7)11-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
InChI Key |
KGDDBWOFFAWDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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